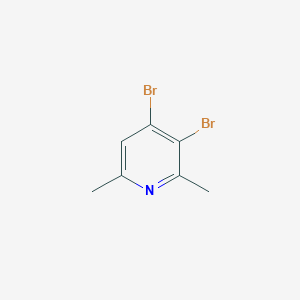

3,4-Dibromo-2,6-dimethylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous motif in organic chemistry. Its derivatives are integral to numerous natural products, including alkaloids and vitamins, and form the core of many synthetic drugs. The nitrogen atom in the pyridine ring imparts a dipole moment and a site of basicity, influencing the molecule's reactivity and intermolecular interactions. This inherent reactivity makes pyridines versatile substrates for a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as transition metal-catalyzed cross-coupling reactions. The ability to functionalize the pyridine ring at various positions is crucial for the development of new chemical entities with tailored biological activities and material properties.

Structural Context of Brominated Dimethylpyridines

The introduction of bromine atoms and methyl groups onto the pyridine core, as seen in 3,4-Dibromo-2,6-dimethylpyridine, significantly alters its chemical character. The methyl groups, being electron-donating, can influence the electron density of the aromatic ring and provide steric bulk. Conversely, the bromine atoms are electron-withdrawing and serve as excellent leaving groups in a variety of chemical reactions, particularly in palladium-catalyzed cross-coupling reactions.

The specific substitution pattern of two bromine atoms and two methyl groups on the pyridine ring gives rise to several isomers, each with distinct properties and reactivity. For instance, the well-studied isomer, 3,5-Dibromo-2,6-dimethylpyridine (B189579), is known to be a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals. buyersguidechem.com The relative positions of the bromo and methyl substituents in this compound create a unique electronic and steric environment, which can be exploited for regioselective chemical transformations.

Overview of Research Trajectories for this compound

While its isomer, 3,5-Dibromo-2,6-dimethylpyridine, has been the subject of more extensive research, this compound remains a less explored yet potentially valuable chemical entity. Current research on this specific compound is limited, with its primary identification being through its Chemical Abstracts Service (CAS) number: 76591-69-0. bldpharm.comchemwhat.com Much of the available information is confined to chemical supplier catalogs, which provide basic data such as its molecular formula (C7H7Br2N) and molecular weight (264.95 g/mol ). cookechem.com

The research trajectory for this compound is therefore largely speculative and based on the known reactivity of related compounds. It is anticipated that its primary utility will lie in its role as a synthetic intermediate. The two bromine atoms at adjacent positions (C3 and C4) offer the potential for unique regioselective functionalization. For instance, selective metal-halogen exchange or cross-coupling reactions could be explored to introduce different substituents at these positions, leading to the synthesis of novel polysubstituted pyridine derivatives. Future research is likely to focus on elucidating the specific reactivity of this compound and exploring its applications in the synthesis of complex organic molecules with potential biological or material science applications.

Physicochemical Properties of this compound

The fundamental physicochemical properties of a compound are critical for its handling, application, and the design of synthetic protocols. For this compound, a comprehensive dataset of these properties is still emerging.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76591-69-0 | bldpharm.comchemwhat.com |

| Molecular Formula | C7H7Br2N | cookechem.com |

| Molecular Weight | 264.95 g/mol | cookechem.com |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | abcr.com |

| Solubility | Not available |

Note: This table is populated with the currently available data. Further experimental determination of these properties is required for a complete profile.

Synthesis and Reactivity

Detailed experimental procedures for the synthesis of this compound are not extensively documented in the public domain. However, based on the synthesis of its isomers and other brominated pyridines, a plausible synthetic route can be inferred. The synthesis would likely start from a suitable dimethylpyridine precursor, followed by a directed bromination reaction.

The reactivity of this compound is expected to be dominated by the two bromine substituents. These atoms are susceptible to a variety of transformations, making the compound a versatile building block. Key potential reactions include:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen may facilitate the displacement of one or both bromine atoms by strong nucleophiles.

Metal-Halogen Exchange: Treatment with organolithium or Grignard reagents could lead to the formation of mono- or di-lithiated or magnesiated pyridine species, which can then be reacted with various electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms are ideal handles for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms at the C3 and C4 positions could potentially be exploited for selective, sequential cross-coupling reactions.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | A singlet for the C5 proton. Two distinct singlets for the two methyl groups at C2 and C6. |

| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to bromine (C3 and C4) would appear in the downfield region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (264.95 g/mol ) with a characteristic isotopic pattern due to the presence of two bromine atoms. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of the methyl groups and the aromatic ring, C=C and C=N stretching of the pyridine ring, and C-Br stretching. |

Note: This table represents predicted data. Experimental verification is necessary.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFHOVNGPZUNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504019 | |

| Record name | 3,4-Dibromo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76591-69-0 | |

| Record name | 3,4-Dibromo-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dibromo 2,6 Dimethylpyridine

Regioselective Bromination Approaches

Achieving regioselectivity in the bromination of 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine) is a significant challenge due to the activating effect of the two methyl groups. Direct bromination often leads to a mixture of products. However, specific reagents and conditions can favor the formation of the desired 3,4-dibromo isomer.

Studies have shown that the bromination of substituted pyridines can be highly dependent on the reaction medium. For instance, bromination in fuming sulfuric acid has been found to yield bromo derivatives substituted in the pyridine (B92270) nucleus in excellent yields. researchgate.net The use of N-bromosuccinimide (NBS) is a common method for achieving regioselective bromination. nih.gov The reaction conditions, such as the presence of a catalyst or the solvent used, can significantly influence the position of bromination. For example, NBS in the presence of silica (B1680970) gel has been noted as a good brominating agent for regioselective electrophilic aromatic brominations. nih.gov

Multi-Step Synthetic Pathways from Precursors

Due to the challenges of direct regioselective bromination, multi-step synthetic pathways starting from more easily functionalized precursors are often employed. These methods offer greater control over the final substitution pattern.

Acetylation, Bromination, and Diazotization Sequences

A well-documented route to substituted bromopyridines involves a sequence of acetylation, bromination, and diazotization reactions. While specific details for the synthesis of 3,4-Dibromo-2,6-dimethylpyridine via this exact sequence are not extensively reported, analogous syntheses provide a template. For instance, the synthesis of 3,5-dibromo-2,6-dimethylpyridine (B189579) can start from 3,5-dimethyl-2-aminopyridine, which undergoes acetylation followed by regioselective bromination. A subsequent diazotization and Sandmeyer-type reaction could potentially introduce the second bromine atom at the desired position, although this requires careful optimization to control regioselectivity.

Another relevant multi-step synthesis starts with 4-amino-2,6-lutidine. This precursor is first treated with an acid to form a salt, then cooled before the dropwise addition of liquid bromine. A subsequent addition of an aqueous sodium nitrite (B80452) solution, followed by pH adjustment to alkaline conditions, extraction, and concentration, yields 2,6-dimethyl-4-bromopyridine. patsnap.com This brominated intermediate could then potentially undergo a second bromination step to yield the target 3,4-dibromo compound.

Bromination with N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of aromatic and heterocyclic compounds. nih.govresearchgate.net The reaction conditions can be tuned to favor either radical side-chain bromination or electrophilic ring bromination. For the synthesis of this compound, electrophilic substitution is desired. The reaction of 2,6-dimethylpyridine with NBS in a suitable solvent, often in the presence of a catalyst, can lead to bromination of the pyridine ring. researchgate.net However, controlling the regioselectivity to obtain the 3,4-dibromo isomer can be challenging and may result in a mixture of mono- and di-brominated products. For instance, the reaction of 2,6-lutidine with NBS in acetonitrile (B52724) without a catalyst at room temperature shows no reaction, but upon refluxing, it yields 6-bromomethyl-2-methylpyridine as the major product, indicating side-chain bromination. researchgate.net

Lithiation-Electrophilic Quenching for Selective Functionalization

Directed ortho-metalation, specifically lithiation followed by electrophilic quenching, is a powerful strategy for the regioselective functionalization of pyridine derivatives. researchgate.netclockss.orgznaturforsch.com This method involves the deprotonation of the pyridine ring at a specific position using a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by the introduction of an electrophile, in this case, a bromine source. The regioselectivity of the lithiation is often directed by existing substituents on the pyridine ring. researchgate.netclockss.org

For the synthesis of this compound, a potential strategy would involve the lithiation of a pre-brominated 2,6-dimethylpyridine derivative. For example, starting with 3-bromo-2,6-dimethylpyridine, a directed lithiation at the 4-position could be achieved, followed by quenching with an electrophilic bromine source to introduce the second bromine atom. The choice of the lithium base and reaction conditions is crucial to avoid side reactions. clockss.org

Optimization Strategies in Preparation Protocols

Optimizing the preparation of this compound involves careful control of reaction parameters to maximize yield and purity. Key factors include:

Reaction Temperature: Low temperatures are often crucial in lithiation reactions to maintain the stability of the organolithium intermediate and prevent side reactions. researchgate.netclockss.org In bromination reactions, temperature can influence the rate and selectivity.

Choice of Reagents: The selection of the brominating agent (e.g., Br2, NBS) and, in the case of lithiation, the lithium base (e.g., n-BuLi, LDA) is critical for achieving the desired outcome. researchgate.netclockss.org

Solvent: The solvent can significantly impact the solubility of reagents and the stability of intermediates, thereby affecting reaction rates and yields. Anhydrous solvents are typically required for lithiation reactions. researchgate.netclockss.org

Reaction Time: Monitoring the reaction progress, for example by thin-layer chromatography (TLC), is essential to determine the optimal reaction time to maximize product formation and minimize the formation of byproducts. urfu.ru

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of different synthetic routes to this compound can vary significantly.

| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Reference |

| Diazotization Sequence | 4-Amino-2,6-lutidine | Liquid Bromine, Sodium Nitrite | Not specified for dibromo, but a viable route for monobromination. | patsnap.com |

| Bromination with NBS | 2,6-Lutidine | N-Bromosuccinimide | Yields vary and side-chain bromination can be a major side reaction. | researchgate.net |

| Lithiation-Electrophilic Quench | 3,5-Dibromopyridine | n-Butyllithium, Methyl Iodide | 1.67g of 3,5-Dibromo-4-methylpyridine obtained from 5.92g of starting material. | chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dibromo 2,6 Dimethylpyridine

Nucleophilic Substitution Reactions at Bromine Centers

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of two bromine atoms, facilitates nucleophilic aromatic substitution (SNA r) reactions. In these reactions, a nucleophile replaces one or both of the bromine atoms.

Formation of Substituted Pyridine Derivatives

Nucleophilic substitution reactions provide a direct route to various substituted pyridine derivatives. For instance, reaction with alkoxides can yield alkoxy-substituted pyridines, while amines can be used to introduce amino functionalities. These transformations are fundamental in the generation of diverse molecular scaffolds for various applications in organic synthesis. The substitution pattern can often be controlled by the reaction conditions, allowing for the selective synthesis of either monosubstituted or disubstituted products.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with 3,4-dibromo-2,6-dimethylpyridine.

Suzuki-Miyaura Cross-Coupling with Organoboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the arylation of this compound. This reaction involves the coupling of the dibromopyridine with an organoboronic acid in the presence of a palladium catalyst and a base.

Studies on related di- and tri-brominated pyridines have demonstrated that the regioselectivity of the Suzuki-Miyaura coupling is a key consideration. The electronic and steric environment of the bromine atoms influences the site of the initial coupling. For instance, in 2,4-dibromopyridine, coupling preferentially occurs at the 2-position.

Furthermore, when using ortho-substituted arylboronic acids, the reaction can exhibit atroposelectivity, leading to the formation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. The choice of ortho-substituent on the boronic acid can influence the ratio of the resulting atropisomers. Research on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has shown that both electron-donating and electron-withdrawing groups on the arylboronic acid can be successfully employed, and in some cases, an additional metal-oxygen chelation effect can direct the selectivity.

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Brominated Pyridines

| Substrate | Boronic Acid | Major Product Position | Reference |

| 2,4-Dibromopyridine | Various arylboronic acids | 2-position | |

| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | 4-position initially, followed by 5 and 3 |

This interactive table summarizes the observed regioselectivity in Suzuki-Miyaura cross-coupling reactions of different brominated pyridines.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary

Ligand and Base Optimization for High Yields

In transition metal-catalyzed cross-coupling reactions, the choice of ligand and base is paramount for achieving high yields and selectivity. For substrates like this compound, the optimization of these parameters is crucial to control which bromine atom reacts and to ensure efficient catalytic turnover.

The development of catalyst systems for C-N and C-C bond formation has seen a progression through several "generations" of ligands. wikipedia.org Early systems often had limitations, but the advent of sterically hindered and electron-rich phosphine (B1218219) ligands dramatically expanded the scope and efficiency of these reactions. wikipedia.org For palladium-catalyzed couplings, bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and various biphenyl- or binaphthyl-based ligands (e.g., BINAP) have been shown to improve reaction rates and yields. wikipedia.org These ligands are thought to prevent the formation of inactive palladium dimers and accelerate the crucial reductive elimination step in the catalytic cycle. wikipedia.org

The selection of the base is equally critical and is dependent on the specific coupling reaction being performed. In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed to facilitate the deprotonation of the amine coupling partner. organic-chemistry.orglibretexts.org For other couplings, such as Suzuki or Stille reactions, milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) are often sufficient to promote the transmetalation step. libretexts.org The compatibility of the base with functional groups on the coupling partners must also be considered; for instance, ester or nitro groups may be incompatible with strong alkoxide bases. libretexts.org While specific optimization data for this compound is not extensively documented, the general principles derived from studies on other dihalopyridines provide a clear roadmap for achieving high-yield transformations. thieme-connect.com

Other Coupling Reactions (e.g., Negishi, Stille, Sonogashira)

Beyond the widely used Suzuki coupling, this compound is a viable substrate for other palladium-catalyzed cross-coupling reactions, including the Negishi, Stille, and Sonogashira reactions. These methods offer alternative routes for forming carbon-carbon bonds with different organometallic reagents and reaction conditions.

Negishi Coupling involves the reaction of an organozinc reagent with an organic halide. capes.gov.br This reaction is known for its high functional group tolerance and the high reactivity of the organozinc component, which often allows for milder reaction conditions. capes.gov.br For a substrate like this compound, Negishi coupling could be used to introduce alkyl, vinyl, or aryl groups. The general catalytic system employs a palladium(0) source, such as Pd(PPh₃)₄, and the organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. wikipedia.orgcapes.gov.br

Stille Coupling utilizes organotin reagents (organostannanes) and is highly versatile due to the stability of stannanes to air and moisture. google.com The reaction can form C-C bonds between sp², sp³, and sp hybridized carbons. capes.gov.brgoogle.com A typical Stille reaction on this compound would involve a palladium catalyst, a ligand, and the desired organostannane. The main drawback is the toxicity of the tin compounds. libretexts.org

Sonogashira Coupling is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. europa.eu This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base, which also serves as the solvent in some cases. organic-chemistry.orgeuropa.eu The reaction tolerates a wide range of functional groups and can often be carried out at room temperature. organic-chemistry.org For polyhalogenated pyridines, Sonogashira coupling can exhibit high chemoselectivity, with the reactivity of halogens generally following the order I > Br > Cl. organic-chemistry.orgnih.gov This suggests that selective mono- or di-alkynylation of this compound could be achieved under carefully controlled conditions.

| Coupling Reaction | Organometallic Reagent (R'-M) | Typical Catalyst | Typical Ligand | Typical Base/Additive | Reference |

|---|---|---|---|---|---|

| Negishi | R'-ZnX | Pd(OAc)₂, Pd(dba)₂ | PPh₃, XPhos, CPhos | None required for transmetalation | capes.gov.brwikipedia.org |

| Stille | R'-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | CuI, LiCl (rate enhancement) | libretexts.orggoogle.com |

| Sonogashira | R'-C≡CH | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | CuI (co-catalyst), Amine (e.g., Et₃N, DIPEA) | organic-chemistry.orgeuropa.eu |

Amination Reactions and Didehydro Pyridine Intermediates

The introduction of nitrogen-based functional groups onto the pyridine ring is a key transformation in medicinal and materials chemistry. For this compound, this can be achieved through palladium-catalyzed amination or via the formation of highly reactive intermediates.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org This palladium-catalyzed reaction has broad substrate scope, allowing for the coupling of primary and secondary amines with aryl bromides. organic-chemistry.org The reaction typically employs a palladium precursor, a phosphine ligand, and a strong base like sodium tert-butoxide. organic-chemistry.org While direct amination of this compound is not specifically detailed, studies on related dihalopyridines, such as the mono-N-arylation of 2,6-dihaloisonicotinic acid derivatives, demonstrate the feasibility and potential for regioselectivity in these systems. thieme-connect.com The relative reactivity of the C3-Br and C4-Br bonds would be influenced by the choice of ligand, amine, and reaction conditions.

An alternative pathway for amination involves the formation of a didehydropyridine , or pyridyne , intermediate. Pyridynes are highly reactive species analogous to benzyne. nih.gov Specifically, a 2,6-dimethyl-3,4-pyridyne could theoretically be generated from this compound by treatment with a strong, non-nucleophilic base, which would induce the elimination of HBr. The first postulation of pyridynes occurred in 1955, and since then, 3,4-pyridynes have been successfully generated and trapped. nih.gov For instance, the reaction of 4-bromopyridine (B75155) with sodium amide in liquid ammonia (B1221849) proceeds through a 3,4-pyridyne intermediate to yield a mixture of 3-aminopyridine (B143674) and 4-aminopyridine. nih.gov The regioselectivity of nucleophilic attack on substituted 3,4-pyridynes is a subject of ongoing research, with factors like aryne bond distortion influencing the outcome. sigmaaldrich.com The presence of the two methyl groups on the pyridyne derived from the title compound would be expected to influence the site of subsequent nucleophilic attack.

Exploration of Novel Reaction Pathways and Transformations

While this compound is a versatile substrate for well-established transformations like cross-coupling and amination, the exploration of entirely novel reaction pathways for this specific compound is not extensively documented in the scientific literature. Its primary role has been as a building block, leveraging the differential reactivity of its two C-Br bonds to construct more complex molecules in a controlled, sequential manner.

The potential for novel transformations, however, remains. The electronic properties of the pyridine ring, modulated by the two bromine atoms and two methyl groups, could lead to unique reactivity under specific conditions. For example, cycloaddition reactions involving the pyridyne intermediate could provide rapid access to complex fused heterocyclic systems. Research on other halogenated heterocycles, such as the Diels-Alder reaction and subsequent novel rearrangement of 3,4-dibromofuran, highlights the potential for discovering unexpected pathways even in seemingly simple systems. Further investigation into the reaction of this compound with strong organometallic reagents, radical initiators, or under photochemical conditions could unveil new and synthetically useful transformations beyond its current applications.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving this compound is key to controlling their outcomes and developing new synthetic methods.

The mechanisms of palladium-catalyzed cross-coupling reactions (Negishi, Stille, Sonogashira, Buchwald-Hartwig) are well-established and proceed through a common catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into one of the C-Br bonds of the pyridine ring to form a Pd(II) intermediate. The selectivity of this step (C3-Br vs. C4-Br) is influenced by both electronic and steric factors.

Transmetalation/Coordination: In C-C coupling reactions, the organometallic reagent (organozinc, organotin, or copper acetylide) transfers its organic group to the palladium center. organic-chemistry.orglibretexts.org In Buchwald-Hartwig amination, the amine coordinates to the palladium, and deprotonation by the base forms a palladium amide complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

The mechanism involving the didehydropyridine intermediate is fundamentally different:

Elimination: In the presence of a strong base, a proton is abstracted from a position adjacent to a bromine atom. This is followed by the elimination of the bromide ion to form the highly strained triple bond of the 2,6-dimethyl-3,4-pyridyne intermediate. nih.gov

Nucleophilic Addition: A nucleophile (such as an amide ion or other carbanion) attacks one of the two sp-hybridized carbons of the pyridyne. The regioselectivity of this attack is governed by the electronic and steric effects of the ring substituents and the nitrogen atom. sigmaaldrich.com Computational studies on related 3,4-pyridynes suggest that bond distortion in the unsymmetrical intermediate plays a crucial role in directing the incoming nucleophile. sigmaaldrich.com Subsequent protonation of the resulting aryl anion affords the final substituted pyridine product.

Structure Reactivity Relationships in Brominated Dimethylpyridines

Influence of Bromine Positional Isomerism on Reactivity

The regiochemistry of bromination on the 2,6-dimethylpyridine (B142122) (2,6-lutidine) ring profoundly impacts the reactivity of the resulting dibromo-isomers. In 3,4-Dibromo-2,6-dimethylpyridine, the bromine atoms are situated at the C3 and C4 positions, leading to distinct electronic properties compared to other isomers. The pyridine (B92270) nitrogen is inherently electron-withdrawing, creating a general electron deficiency around the ring, particularly at the C2, C4, and C6 positions. imperial.ac.ukquora.com This effect is further modulated by the inductive and resonance effects of the bromine substituents.

The bromine at the C4 position is directly conjugated with the nitrogen atom, making this position highly susceptible to nucleophilic attack in the corresponding pyridinium (B92312) salts. Conversely, the bromine at the C3 position is less activated by the nitrogen's electron-withdrawing nature. quora.com In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the relative reactivity of the C-Br bonds is a critical factor. Studies on related dihalopyridines, such as 2,4-dibromopyridine, have shown that the C2-halogen is generally more reactive towards oxidative addition to a palladium(0) complex than the C4-halogen. nih.govresearchgate.net This preference is attributed to the higher electrophilicity of the C2 position. Extrapolating this to this compound, it can be inferred that the C4-Br bond would be more reactive than the C3-Br bond in such coupling reactions due to the stronger electron-withdrawing influence of the nitrogen at the para-position.

Steric and Electronic Effects of Methyl Substituents

The presence of two methyl groups at the C2 and C6 positions of the pyridine ring in this compound introduces significant steric and electronic effects. Electronically, methyl groups are weakly electron-donating through induction and hyperconjugation, which can slightly counteract the electron-withdrawing nature of the pyridine nitrogen and the bromine atoms. However, their most pronounced effect is steric hindrance.

Comparative Reactivity with Related Dibromopyridine Isomers (e.g., 3,5-Dibromo-2,6-dimethylpyridine)

A comparative analysis with its isomer, 3,5-Dibromo-2,6-dimethylpyridine (B189579), highlights the critical role of substituent positioning. In the 3,5-isomer, both bromine atoms are meta to the nitrogen atom. This positioning results in a different electronic environment compared to the 3,4-isomer. The C3 and C5 positions in pyridine are generally less electron-deficient than the C2, C4, and C6 positions. imperial.ac.uk Consequently, the bromine atoms in 3,5-Dibromo-2,6-dimethylpyridine are less activated towards nucleophilic aromatic substitution compared to the C4-bromine in the 3,4-isomer.

In palladium-catalyzed cross-coupling reactions, the two bromine atoms in 3,5-Dibromo-2,6-dimethylpyridine are chemically equivalent, which can lead to statistical mixtures of mono- and di-substituted products unless specific reaction conditions are employed to favor mono-arylation. In contrast, the differential reactivity of the C3-Br and C4-Br bonds in this compound could potentially allow for regioselective functionalization, with the C4 position being the more reactive site. This difference in reactivity offers distinct synthetic opportunities for each isomer.

Analysis of Substrate Scope and Limitations in Organic Transformations

The utility of this compound as a substrate in organic transformations is defined by its reactivity profile, which also imposes certain limitations.

Suzuki-Miyaura Coupling: Based on the electronic and steric factors discussed, this compound is expected to undergo regioselective Suzuki-Miyaura coupling, with initial reaction at the more electrophilic C4 position. However, the steric hindrance from the ortho-methyl groups might necessitate the use of less bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate efficient catalysis. researchgate.net The substrate scope for the incoming boronic acid would likely be broad, but very bulky boronic acids might face steric challenges, potentially leading to lower yields or requiring more forcing reaction conditions.

Buchwald-Hartwig Amination: In C-N cross-coupling reactions like the Buchwald-Hartwig amination, the steric hindrance around the C3 position could be a significant limiting factor, making selective amination at the C4 position more favorable. The choice of the amine coupling partner would also be crucial, with less sterically demanding amines likely providing better results. The inherent basicity of the 2,6-lutidine core could also interfere with the catalytic cycle, potentially requiring careful selection of the base and reaction conditions.

Limitations:

Steric Hindrance: The primary limitation for the functionalization of this compound is the steric bulk imposed by the two methyl groups at the C2 and C6 positions. This can hinder the approach of bulky reagents and catalysts, particularly at the C3 position.

Competing Reactivity: While regioselectivity is anticipated, achieving complete selectivity for mono-functionalization at the C4 position might be challenging under certain conditions, with the potential for competing reaction at the C3 position or di-substitution.

Catalyst and Ligand Choice: The successful application of this substrate in cross-coupling reactions is highly dependent on the judicious choice of the palladium catalyst and the associated ligands to overcome steric barriers and achieve high efficiency.

Below is a table summarizing the expected reactivity and potential limitations in common organic transformations.

| Transformation | Expected Major Product | Potential Limitations |

| Suzuki-Miyaura Coupling | 4-Aryl-3-bromo-2,6-dimethylpyridine | Steric hindrance from ortho-methyl groups may require specific ligands. Bulky boronic acids may give lower yields. Potential for di-substitution. |

| Buchwald-Hartwig Amination | 4-Amino-3-bromo-2,6-dimethylpyridine | Steric hindrance at the C3 position is a significant barrier. The basicity of the lutidine core may interfere with the reaction. |

| Sonogashira Coupling | 4-Alkynyl-3-bromo-2,6-dimethylpyridine | Similar to Suzuki coupling, regioselectivity is expected at C4. Terminal alkyne size may influence efficiency. |

| Heck Reaction | 4-Alkenyl-3-bromo-2,6-dimethylpyridine | Regioselectivity at C4 is likely. Steric factors of the alkene partner are important. |

Derivatives and Analogues of 3,4 Dibromo 2,6 Dimethylpyridine

Synthesis of Novel Substituted Pyridine (B92270) Systems

The development of novel substituted pyridine systems is a cornerstone of medicinal chemistry and materials science. The functionalization of the 3,4-Dibromo-2,6-dimethylpyridine core can be achieved through various cross-coupling reactions, which allow for the introduction of a wide array of substituents. While specific literature examples starting directly from this compound are limited, the principles of these reactions are well-established for halo-pyridines.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on the pyridine ring. For instance, a hypothetical Suzuki-Miyaura coupling reaction could introduce an aryl or heteroaryl group at either the 3- or 4-position, leading to the formation of a mono-arylated product. The regioselectivity of this reaction would likely be influenced by the electronic and steric environment of the two bromine atoms.

A plausible synthetic route to a mono-arylated derivative is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Aryl-4-bromo-2,6-dimethylpyridine or 4-Aryl-3-bromo-2,6-dimethylpyridine |

Similarly, a Sonogashira coupling could be employed to introduce an alkyne moiety, and a Buchwald-Hartwig amination could be used to install an amine group, further diversifying the range of accessible substituted pyridine systems.

Preparation of Polyarylated Pyridine Derivatives

The synthesis of polyarylated pyridine derivatives from di- or polyhalogenated pyridines is a field of active research, driven by the interesting photophysical and electronic properties of these compounds. While direct studies on this compound are not extensively documented, research on the closely related 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) provides significant insights into the potential for preparing polyarylated systems.

A study by Biernasiuk and colleagues in 2018 investigated the Suzuki-Miyaura cross-coupling reaction of 3,4,5-tribromo-2,6-dimethylpyridine with various ortho-substituted phenylboronic acids. beilstein-journals.org This research demonstrated that a mixture of mono-, di-, and tri-substituted products could be obtained, with the substitution pattern being influenced by the reaction conditions and the stoichiometry of the boronic acid. beilstein-journals.org The study also included reactions of 3,4-dibromo-5-(2-methoxyphenyl)-2,6-dimethylpyridine, further highlighting the feasibility of sequential arylation. beilstein-journals.org

These findings suggest that this compound could undergo sequential or one-pot diarylation to yield 3,4-diaryl-2,6-dimethylpyridine derivatives. The reaction would likely proceed in a stepwise manner, allowing for the potential synthesis of both symmetrical and unsymmetrical diarylated products.

Table of Suzuki-Miyaura Reaction Products from a Dibrominated Lutidine Derivative

| Starting Material | Arylboronic Acid | Product(s) |

| 3,4-Dibromo-5-(2-methoxyphenyl)-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | Mixture of di- and tri-arylated products |

| 3,4-Dibromo-5-(2-methoxyphenyl)-2,6-dimethylpyridine | Phenylboronic acid | Expected formation of 3-phenyl-4-bromo-5-(2-methoxyphenyl)-2,6-dimethylpyridine and/or 4-phenyl-3-bromo-5-(2-methoxyphenyl)-2,6-dimethylpyridine |

Data inferred from the study on the tribromo analogue. beilstein-journals.org

Functional Group Interconversions and Modifications

Beyond the introduction of new carbon-carbon or carbon-heteroatom bonds, the bromine atoms on this compound can be transformed into other functional groups. These interconversions open up further avenues for creating a diverse library of pyridine derivatives.

Common functional group transformations for aryl bromides include:

Lithiation followed by quenching with an electrophile: Treatment with a strong organolithium reagent, such as n-butyllithium, could generate a lithiated pyridine species. This intermediate can then react with a variety of electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce new functional groups.

Cyanation: The bromine atoms can be displaced by a cyanide group, typically using a metal cyanide salt and a palladium catalyst, to form the corresponding dicyano derivative.

Hydrolysis: Under specific conditions, the bromine atoms could potentially be converted to hydroxyl groups, leading to the formation of dihydroxydimethylpyridines.

These modifications significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functionalities that can be further elaborated.

Synthesis of Structurally Diverse Pyridine Scaffolds

The strategic functionalization of this compound can lead to the construction of more complex and structurally diverse pyridine scaffolds. For example, the introduction of reactive handles via the methods described above can enable subsequent intramolecular cyclization reactions to form fused pyridine ring systems.

If, for instance, a Sonogashira coupling is performed to introduce terminal alkynes at both the 3- and 4-positions, the resulting dialkynylpyridine could be a precursor for intramolecular cyclization reactions, potentially leading to the formation of novel polycyclic aromatic systems containing a pyridine ring.

Another approach involves the use of bifunctional reagents in cross-coupling reactions. For example, reacting this compound with a reagent containing two boronic acid functionalities could lead to the formation of macrocyclic structures or polymers incorporating the 2,6-dimethylpyridine (B142122) unit.

Investigation of Isomeric and Homologous Dibrominated Pyridine Analogues

The study of isomeric and homologous dibrominated pyridine analogues is crucial for understanding the structure-activity relationships and reactivity patterns of this class of compounds. Several isomers of dibromo-2,6-dimethylpyridine exist, including 3,5-dibromo-2,6-dimethylpyridine (B189579). The relative positions of the bromine atoms can significantly impact the electronic properties of the pyridine ring and the steric accessibility of the reaction sites.

Furthermore, homologous series, such as dibrominated pyridines with different alkyl substituents at the 2- and 6-positions (e.g., diethyl, dipropyl), would provide further insights into the influence of steric hindrance on the course of chemical reactions. Comparing the reactivity of this compound with its isomers and homologues in various synthetic transformations would allow for a more comprehensive understanding of the factors that govern the regioselectivity and efficiency of these reactions.

Table of Known Dibrominated Pyridine Analogues

| Compound Name | CAS Number | Molecular Formula |

| 2,6-Dibromo-3,5-dimethylpyridine | 117846-58-9 | C₇H₇Br₂N |

| 2,4-Dibromopyridine | 58530-54-4 | C₅H₃Br₂N |

| 2,6-Dibromopyridine | 626-05-1 | C₅H₃Br₂N |

| 3,5-Dibromopyridine | 625-92-3 | C₅H₃Br₂N |

This comparative approach is essential for the rational design of synthetic strategies to access specific, highly functionalized pyridine derivatives.

Advanced Spectroscopic and Computational Studies of 3,4 Dibromo 2,6 Dimethylpyridine and Its Derivatives

Computational Chemistry and Quantum Mechanical CalculationsThere is no specific literature detailing the computational analysis of 3,4-Dibromo-2,6-dimethylpyridine. This includes a lack of data for:

Theoretical Studies of Reaction Energetics and Transition States

Without access to primary research focused on this specific compound, any attempt to generate the requested article would involve speculation or the use of data from related but distinct compounds, which would violate the instructions to focus solely on this compound.

Computational Modeling of Atropisomerism and Rotational Barriers

Atropisomerism is a form of stereoisomerism arising from hindered rotation around a single bond, leading to distinct, separable conformers. In substituted pyridines, such as this compound, the substituents on the pyridine (B92270) ring can create significant steric hindrance, potentially restricting rotation and giving rise to atropisomers. nih.gov Computational modeling is a powerful tool to investigate this phenomenon by calculating the energy barriers associated with bond rotation.

Theoretical studies on sterically hindered molecules, including substituted biaryls and pyridines, have established robust computational methodologies to explore rotational dynamics. acs.orgacademie-sciences.fr Density Functional Theory (DFT) is a commonly employed method for these calculations, providing insights into the geometries of ground states, transition states, and the associated energy barriers. acs.orgnih.gov For a molecule like this compound, computational analysis would involve mapping the potential energy surface as a function of the dihedral angle of a specific bond of interest.

While specific computational studies on the atropisomerism of this compound are not readily found in the public literature, the principles can be inferred from studies on similarly substituted systems. For instance, research on 2-alkyl-substituted pyridines complexed with platinum has shown that bulky substituents significantly increase the rotational barrier around the metal-nitrogen bond, leading to observable chirality. core.ac.uk Similarly, studies on indole-substituted phthalonitriles have utilized computational methods to determine rotational barriers and classify the atropisomeric nature of the compounds. academie-sciences.fr

The general approach to modeling the rotational barrier in a molecule like this compound would involve the following steps:

Geometry Optimization: The initial geometry of the molecule is optimized to find the lowest energy conformation (ground state).

Dihedral Angle Scan: A specific bond's dihedral angle is systematically varied, and at each step, the energy of the molecule is calculated. This provides a potential energy profile for the rotation.

Transition State Search: The highest point on the energy profile corresponds to the transition state for rotation. The geometry of this transition state is then precisely located and confirmed.

Barrier Calculation: The rotational energy barrier is determined as the energy difference between the ground state and the transition state.

The magnitude of the calculated rotational barrier indicates the stability of the atropisomers. A high barrier suggests that the isomers can be isolated at room temperature, while a low barrier indicates rapid interconversion. nih.gov

Table 1: Illustrative Computational Parameters for Rotational Barrier Calculations

| Parameter | Description | Typical Values/Methods |

|---|---|---|

| Computational Method | The theoretical model used to calculate molecular energies. | Density Functional Theory (DFT), Møller–Plesset perturbation theory (MP2) |

| Basis Set | The set of functions used to build molecular orbitals. | 6-31G*, 6-311+G(d,p), cc-pVTZ |

| Solvation Model | Accounts for the effect of a solvent on the molecule's energy. | Polarizable Continuum Model (PCM), SMD |

| Rotational Barrier (ΔG‡) | The free energy difference between the ground and transition states. | >20 kcal/mol for stable atropisomers at room temperature |

Applications of 3,4 Dibromo 2,6 Dimethylpyridine in Advanced Chemical Synthesis and Materials Science

Development of Analytical Methods (e.g., for Environmental Monitoring, focused on chemical principles)

The detection and quantification of 3,4-Dibromo-2,6-dimethylpyridine in environmental matrices necessitate the development of sensitive and selective analytical methods. Due to its chemical structure—a substituted pyridine (B92270) ring—this compound is amenable to analysis by well-established chromatographic techniques. The choice of method often depends on the sample matrix (e.g., water, soil, sediment) and the required detection limits. The primary analytical techniques suitable for this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each with distinct advantages based on the principles of separation and detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for this compound. thermofisher.com The fundamental principle of GC-MS involves the separation of components of a mixture by gas chromatography followed by their detection and identification by mass spectrometry.

Chemical Principles of GC-MS Analysis:

Gas Chromatography (GC): The separation in GC is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For this compound, a non-polar or medium-polar capillary column is typically employed. The compound, being semi-volatile, is vaporized in the heated injector port and carried through the column by an inert carrier gas (e.g., helium, hydrogen). Its retention time—the time it takes to travel through the column—is a characteristic feature that depends on its boiling point and its interaction with the stationary phase. The two methyl groups and two bromine atoms on the pyridine ring influence its volatility and polarity, which are key factors in its chromatographic behavior.

Mass Spectrometry (MS): Following separation by GC, the eluted this compound molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process forms a molecular ion (the intact molecule with one electron removed) and a series of fragment ions. The presence of two bromine atoms (79Br and 81Br) in a nearly 1:1 natural abundance results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful tool for identification. researchgate.net The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a chemical "fingerprint" for the compound.

For environmental monitoring, sample preparation is a critical preceding step. This often involves extraction of the analyte from the sample matrix (e.g., solid-phase extraction for water samples, Soxhlet or ultrasonic extraction for soil and sediment samples) followed by a clean-up step to remove interfering compounds. thermofisher.com

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Type | Principle |

| Gas Chromatograph | ||

| Column | HP-5ms (or equivalent) | Non-polar stationary phase separates compounds based on boiling point. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution and sensitivity. |

| Carrier Gas | Helium | Inert gas to transport the analyte through the column. |

| Flow Rate | 1.0 mL/min | Optimal flow for efficient separation. |

| Injection Mode | Splitless | To enhance sensitivity for trace-level analysis. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Oven Temperature Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Gradient temperature program to separate a range of compounds with different volatilities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) | Hard ionization technique providing reproducible fragmentation patterns for library matching. |

| Ion Source Temperature | 230 °C | Maintains the analyte in the gas phase. |

| Quadrupole Temperature | 150 °C | Influences ion transmission. |

| Electron Energy | 70 eV | Standard energy for creating a consistent and extensive fragmentation pattern. |

| Mass Range | 50-400 amu | Covers the expected mass range of the analyte and its fragments. |

| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte. |

High-Performance Liquid Chromatography (HPLC)

HPLC is another versatile technique that can be employed for the analysis of this compound, particularly if the compound exhibits polarity that makes it amenable to liquid chromatography or if derivatization is to be avoided. thermofisher.comhelixchrom.com

Chemical Principles of HPLC Analysis:

High-Performance Liquid Chromatography (HPLC): In HPLC, the separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For pyridine derivatives, reversed-phase HPLC is a common choice. researchgate.netsielc.com In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. helixchrom.comresearchgate.net The separation of this compound would be governed by its hydrophobicity; more hydrophobic compounds are retained longer on the column. The mobile phase composition can be adjusted (isocratic or gradient elution) to optimize the separation and retention time. The addition of buffers to the mobile phase can be used to control the ionization state of the pyridine nitrogen, which can significantly affect its retention behavior. helixchrom.com

Detection: Following separation, the analyte is detected as it elutes from the column. A common detector for aromatic compounds like this compound is a UV-Vis detector, as the pyridine ring absorbs ultraviolet light at specific wavelengths. For higher selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass information similar to GC-MS and can be particularly useful for complex environmental samples.

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value/Type | Principle |

| HPLC System | ||

| Column | C18 reversed-phase | Non-polar stationary phase for separation of moderately polar to non-polar compounds. |

| Column Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size | Standard dimensions for analytical separations. |

| Mobile Phase | Acetonitrile:Water (gradient) | A polar mobile phase for reversed-phase chromatography. A gradient allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |

| Detector | ||

| Type | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD allows for the detection of UV-absorbing compounds and provides spectral information. MS provides mass information for definitive identification. |

| Wavelength (for DAD) | ~270 nm (estimated) | Wavelength of maximum absorbance for the pyridine ring system. |

The development and validation of these analytical methods are crucial for accurately assessing the presence and concentration of this compound in the environment, which is the first step in understanding its environmental fate and potential impact.

Future Research Directions and Challenges

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous materials, are increasingly guiding synthetic strategies. researchgate.netnih.gov Traditional methods for producing halogenated pyridines can involve harsh conditions and environmentally persistent reagents. Future research must focus on developing sustainable alternatives for the synthesis of 3,4-Dibromo-2,6-dimethylpyridine.

Key research objectives in this area include:

Catalytic Systems: Investigating the use of earth-abundant metal catalysts, such as iron, for pyridine (B92270) ring formation could provide a more sustainable route than traditional methods. rsc.org

Alternative Solvents and Conditions: Exploring syntheses in environmentally benign solvents like water or utilizing solvent-free conditions, potentially enhanced by microwave or ultrasound irradiation, could drastically reduce the environmental impact. nih.govtandfonline.com

A comparative table of potential synthetic approaches is presented below.

| Feature | Traditional Halogenation Route (Hypothetical) | Future Green Route (Proposed) |

| Starting Materials | 2,6-Lutidine | Simple aldehydes, ketones, amines |

| Reagents | Excess Br₂, strong acids (e.g., oleum) | Iron or copper catalyst, mild oxidant |

| Solvent | Chlorinated solvents (e.g., CCl₄) | Water, ethanol, or solvent-free |

| Byproducts | Acidic waste, excess halogen | Water, simple salts |

| Energy Input | High-temperature reflux | Microwave irradiation, lower temperatures |

This shift towards greener protocols is essential for the large-scale, environmentally responsible production of this and related pyridine derivatives. nih.gov

Development of Stereoselective Transformations

The creation of molecules with precise three-dimensional arrangements is a cornerstone of modern chemistry, particularly in pharmaceutical and materials development. The dearomatization of pyridines is an emerging strategy for synthesizing structurally complex, chiral piperidines and related scaffolds. mdpi.comdntb.gov.ua For this compound, this represents a completely unexplored field.

Future research could pursue several stereoselective strategies:

Catalytic Asymmetric Dearomatization: The pyridine ring could be activated with a chiral catalyst and attacked by a nucleophile, leading to the formation of chiral dihydropyridines. The electronic influence of the two distinct bromine atoms could offer unique regioselective control in such transformations. mdpi.com

Substituent-Directed Reactions: The development of chiral catalysts that can differentiate the prochiral faces of the molecule or selectively react at one of the methyl groups could introduce chirality.

Enzymatic Processes: Biocatalysis, using enzymes like amine oxidases and reductases, offers a powerful method for achieving high stereoselectivity under mild conditions and could be applied to reduce activated pyridinium (B92312) derivatives of the target compound. mdpi.com

The table below outlines potential stereoselective reactions that could be developed.

| Reaction Type | Chiral Catalyst/Reagent | Potential Product Class |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complex | Chiral 3,4-Dibromopiperidines |

| Dearomative Cycloaddition | Chiral Lewis Acid | Chiral Bicyclic Pyridine Derivatives |

| Biocatalytic Reduction | Ene-reductase enzymes | Chiral Tetrahydropyridines |

Successfully developing these transformations would provide access to novel, high-value chiral building blocks that are currently unavailable.

Investigation of Emerging Reactivity Modes

The two bromine atoms on the this compound ring are in electronically distinct positions, suggesting they possess different reactivities. The C4-Br is para to the nitrogen, while the C3-Br is meta. This differentiation is a key feature that has yet to be exploited. Future work should focus on understanding and controlling the regioselective functionalization of this scaffold. nih.gov

Promising areas of investigation include:

Regioselective Cross-Coupling: Developing conditions for palladium- or copper-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that selectively target either the C3-Br or C4-Br bond. This would allow for the stepwise introduction of different functional groups, vastly increasing the molecular diversity accessible from a single starting material.

C-H Functionalization: The single available C-H bond at the 5-position is activated by adjacent electron-withdrawing bromine atoms, making it a prime target for direct C-H activation/functionalization reactions. acs.org

Halogen Dance Reactions: Investigating whether the bromine atoms can be induced to migrate under specific basic conditions could provide access to other isomeric dibromodimethylpyridines.

The differential reactivity of the C-Br bonds is a critical area for future study.

| Position | Potential Reaction | Controlling Factors |

| C4-Br | Nucleophilic Aromatic Substitution | Strong nucleophiles, activation by the ring nitrogen |

| C3-Br | Metal-Catalyzed Cross-Coupling | Ligand choice, catalyst, reaction temperature |

| C5-H | Direct C-H Arylation | Directing groups, specialized catalysts |

Tuning the reactivity of the pyridine core by modifying its substituents is a powerful strategy for catalyst design and materials science. nih.govrsc.org

Computational Design and Prediction of Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental work. core.ac.uk To date, no specific computational studies on this compound have been reported. Applying DFT could significantly accelerate its development.

Future computational projects should include:

Electronic Structure Analysis: Calculating the molecular orbital energies (HOMO/LUMO) and electrostatic potential map to predict the most reactive sites for electrophilic and nucleophilic attack. nih.gov

Reaction Pathway Modeling: Simulating the transition states and energies for cross-coupling reactions at each bromine atom to identify conditions that would favor regioselectivity.

Prediction of Derivative Properties: Designing novel derivatives in silico by replacing the bromine atoms with various functional groups and predicting their electronic and photophysical properties for applications in areas like organic electronics. nih.gov

Key parameters for computational investigation are summarized below.

| Computational Method | Parameter to Calculate | Predicted Property |

| DFT | HOMO/LUMO Energy Gap | Electronic transitions, reactivity |

| TD-DFT | Absorption Spectrum | Color, light-harvesting potential |

| DFT | C-Br Bond Dissociation Energy | Regioselectivity in cross-coupling |

| DFT | Molecular Electrostatic Potential | Sites for nucleophilic/electrophilic attack |

These theoretical studies would provide invaluable insights, reducing the trial-and-error often involved in laboratory-based synthesis and functionalization. mostwiedzy.pl

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, saving time, resources, and reducing waste. nih.govbohrium.com While this compound is a product of synthesis itself, its true potential in this area may lie in its use as a functional scaffold in post-MCR modifications. umb.edu

A forward-thinking research direction would involve a two-stage strategy:

MCR Synthesis: Use an established MCR (e.g., Ugi or Passerini reaction) to rapidly assemble a complex molecular fragment containing a functional group suitable for cross-coupling, such as a boronic acid or an alkyne. nih.gov

Post-Condensation Modification: Couple the MCR-derived product to the this compound core via one or both bromine atoms using a palladium-catalyzed cross-coupling reaction.

This approach combines the efficiency and complexity-generating power of MCRs with the unique electronic properties of the dibrominated pyridine scaffold.

| Step | Reaction Type | Example Reactants | Resulting Structure |

| 1. MCR | Ugi 4-component reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide with a boronic ester |

| 2. Modification | Suzuki Coupling | MCR product + this compound | Complex molecule attached to the pyridine core |

This strategy allows for the rapid generation of diverse and complex chemical libraries for applications in drug discovery and materials science, leveraging the pyridine unit as a key structural anchor. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dibromo-2,6-dimethylpyridine, and how can reaction parameters be optimized for high yield and purity?

- Methodological Answer : The compound is synthesized via bromination of 2,6-dimethylpyridine using bromine or NBS (N-bromosuccinimide) under controlled conditions. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., FeBr₃) to direct bromination to the 3,4-positions.

- Temperature control : Reactions typically occur at 0–25°C to minimize side products.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

- Advanced optimization may involve Suzuki-Miyaura cross-coupling for functionalization, requiring Pd catalysts and aryl boronic acids .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl protons at δ 2.34 ppm, aromatic protons at δ 6.9–8.2 ppm) .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 266.92) .

- X-ray crystallography : Resolves crystal packing and steric effects of bromine substituents .

Q. How does the bromine substitution pattern influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 3,4-dibromo configuration enables selective functionalization:

- Suzuki-Miyaura reactions : Bromine at C3 and C4 can be replaced sequentially with aryl/heteroaryl groups using Pd catalysts .

- Nucleophilic aromatic substitution : Bromine’s electron-withdrawing effect activates the pyridine ring for SNAr reactions with amines or alkoxides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives as enzyme inhibitors?

- Methodological Answer :

- Docking studies : Molecular modeling (e.g., AutoDock) identifies optimal binding conformations with target enzymes like CYP1B1. Substituents at C2 and C6 (methyl groups) enhance steric complementarity .

- Bioactivity assays : EROD assays (ethoxyresorufin-O-deethylase) quantify CYP1B1 inhibition, with IC₅₀ values <0.1 μM indicating high potency .

Q. What computational approaches validate the corrosion inhibition mechanism of pyridine derivatives like this compound?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance capacity. Higher HOMO energy correlates with stronger adsorption on metal surfaces .

- Molecular dynamics (MD) : Simulate interaction energies between the compound and Fe surfaces in acidic media .

Q. How can researchers resolve contradictions between experimental inhibition data and computational predictions?

- Methodological Answer :

- Experimental validation : Reassess assay conditions (e.g., pH, temperature) that may alter inhibitor binding.

- Solvent effects : Include solvation models in DFT to account for dielectric environments .

- Synchrotron studies : Use X-ray absorption spectroscopy (XAS) to probe inhibitor-metal interactions at atomic resolution .

Q. What biotechnological applications exploit this compound’s interaction with nucleic acids?

- Methodological Answer :

- DNA stabilization : Pyridine derivatives stabilize DNA in acidic conditions via cation-π interactions between protonated pyridine and phosphate backbones .

- Gene delivery : Cationic derivatives (e.g., with aminoethyl groups) enhance plasmid transfection efficiency in acidic organelles .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.